molecular formula C22H21ClO5 B11153728 methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11153728
M. Wt: 400.8 g/mol
InChI Key: ZJZHCAXIBSGVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core modified with a 6-chloro substituent, a 7-(3,5-dimethylbenzyl)oxy group, a 4-methyl substituent, and a methyl acetate ester at position 3. The 3,5-dimethylbenzyloxy moiety is a critical structural feature, facilitating CH–π interactions with biological targets such as Trp229 and Leu234 residues, which enhance binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Chlorination: The chromen-2-one core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The chlorinated chromen-2-one is reacted with 3,5-dimethylbenzyl alcohol in the presence of a base like potassium carbonate to form the ether linkage.

    Esterification: Finally, the product is esterified with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related coumarin derivatives:

Compound Name Substituents (Position) Ester Group Key Features Biological/Physical Properties
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 6-Cl, 7-(3,5-dimethylbenzyloxy), 4-Me Methyl acetate Enhanced binding via CH–π interactions Hypothesized phytotoxic activity (inferred from coumarin analogs)
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 1) 6-OMe, 7-H, 4-H Methyl acetate Methoxy group at position 6 Demonstrated phytotoxic potential against weeds and Arabidopsis
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (Compound 3) 4-Me, 6-H, 7-H Methyl acetate Methyl group at position 4 Moderate phytotoxicity; used as a synthetic intermediate
Ethyl 3-[6-chloro-7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate 6-Cl, 7-(3-Cl-benzyloxy), 4-Me Ethyl propanoate Dual chlorine substituents; propanoate ester Density: 1.3 g/cm³; Boiling point: 580.9°C; LogP: 6.50 (high lipophilicity)
AzBBU/AmBBU Derivatives 3,5-dimethylbenzyl group Uracil-based NNRTI (non-nucleoside reverse transcriptase inhibitor) activity Resistance observed in Y181C HIV mutants; highlights substituent-dependent efficacy

Key Observations :

  • Substituent Position and Type: The 6-chloro and 7-(3,5-dimethylbenzyloxy) groups in the target compound likely enhance bioactivity compared to methoxy-substituted analogs (Compounds 1–3) due to increased electron-withdrawing effects and steric bulk . The 3,5-dimethylbenzyloxy group promotes CH–π interactions, improving target binding compared to 3-chlorobenzyloxy (as in the ethyl propanoate analog) .
  • Ester Chain Length: Methyl acetate esters (Compounds 1–3 and the target) may offer better metabolic stability than ethyl esters (e.g., Ethyl 3-...propanoate) due to reduced lipophilicity (LogP = 6.50 for the ethyl analog vs. hypothesized lower LogP for methyl esters) .

Physicochemical Properties

Biological Activity

Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, which includes a chloro group, a methyl group, and a dimethylbenzyl ether, positions it as a significant subject of study in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Structural Features

The compound features the following characteristics:

  • Molecular Formula : C21H19ClO5
  • Molecular Weight : Approximately 386.8 g/mol
  • Core Structure : Chromen-2-one with various substituents (chlorine at the 6-position, methyl at the 4-position, and a benzyl ether at the 7-position).

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
This compoundChromen core with specific substitutionsPotential antibacterial activity
Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoateSimilar core but different alkyl substitutionDifferent biological activity profile

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Binding : It could bind to bacterial receptors, disrupting communication and function.
  • DNA Interaction : The compound may interact with bacterial DNA, leading to alterations in gene expression.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
    • Results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Mechanistic Insights :
    • In vitro assays suggested that the compound disrupts bacterial cell wall synthesis and affects membrane permeability.
    • Molecular docking studies indicated strong binding affinity to bacterial enzymes involved in cell wall biosynthesis.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no significant cytotoxic effects on mammalian cell lines at therapeutic concentrations.

Q & A

Q. Basic: What are the optimal synthetic routes for methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized?

Answer:
The synthesis of this coumarin derivative involves multi-step reactions, including:

  • Core formation : Coumarin rings are typically constructed via Pechmann or Knoevenagel condensations. For example, Meldrum’s acid can be used in refluxing ethanol with piperidine and acetic acid as catalysts to form the 2-oxo-chromene core .
  • Functionalization : The 7-hydroxy group is substituted with 3,5-dimethylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
  • Esterification : Methyl acetate is introduced at position 3 using methyl bromoacetate in the presence of a base like NaH .

Optimization strategies :

  • Temperature control : Reflux under argon prevents oxidation of sensitive intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
  • Yield improvement : Use of excess alkylating agents (1.2–1.5 equiv.) for substitution reactions enhances conversion rates .

Q. Basic: How is the structural integrity and purity of this compound validated in academic research?

Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 6-chloro at δ 7.2–7.4 ppm; 3,5-dimethylbenzyloxy protons as a singlet at δ 6.8–7.0 ppm) .
    • HRMS : Exact mass verification (theoretical MW: 386.8 g/mol) ensures molecular formula accuracy .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>98%) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. Advanced: How do substituents (e.g., 3,5-dimethylbenzyloxy, chloro) influence the compound’s photophysical and biological properties?

Answer:

  • Photophysical effects :
    • The 3,5-dimethylbenzyloxy group enhances π-conjugation, red-shifting absorption/emission spectra (λₐᵦₛ ~320 nm; λₑₘ ~420 nm) compared to unsubstituted coumarins .
    • Chloro at position 6 increases electron-withdrawing effects, stabilizing the excited state and improving fluorescence quantum yield .
  • Biological implications :
    • The benzyloxy group improves lipophilicity (logP ~3.5), enhancing cell membrane permeability in cytotoxicity assays .
    • Mechanistic insight : Preliminary studies suggest inhibition of topoisomerase II via intercalation, validated by DNA unwinding assays .

Q. Advanced: What experimental strategies resolve contradictions in reported biological activities of structurally similar coumarins?

Answer:
Contradictions often arise from assay variability or substituent-specific effects. Methodological solutions include:

  • Standardized assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT vs. resazurin) for IC₅₀ comparisons .
  • SAR studies : Systematic substitution (e.g., replacing 3,5-dimethylbenzyl with 4-fluorophenyl) isolates activity contributors .
  • Computational modeling : Docking studies (AutoDock Vina) correlate substituent electronic profiles (Hammett σ values) with enzyme inhibition .

Example : Ethyl 2-(7-diethylamino-4-methyl-2-oxochromen-3-yl)acetate shows variable antimicrobial activity due to ester hydrolysis in culture media . Stabilizing the ester moiety (e.g., using isopropyl groups) reduces hydrolysis and improves reproducibility .

Q. Advanced: How can computational methods predict the reactivity and stability of this compound under physiological conditions?

Answer:

  • DFT calculations : Predict hydrolysis rates of the methyl ester. B3LYP/6-31G* models show the ester’s susceptibility to base-catalyzed hydrolysis (ΔG‡ ~18 kcal/mol) .
  • MD simulations : Assess binding stability with serum proteins (e.g., albumin). Simulations suggest hydrophobic interactions dominate, with a binding free energy of −7.2 kcal/mol .
  • pKₐ prediction : Tools like MarvinSketch estimate the phenolic OH pKₐ (~9.5), indicating moderate ionization at physiological pH .

Q. Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer:
Though the compound lacks chiral centers, related analogs with stereogenic centers face:

  • Racemization : High-temperature steps risk epimerization. Mitigation involves low-temperature alkylation (0–5°C) .
  • Catalyst selection : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) achieves >90% ee but increases cost .
  • Purification : Chiral HPLC (Chiracel OD column) separates enantiomers but is impractical for large-scale production .

Properties

Molecular Formula

C22H21ClO5

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H21ClO5/c1-12-5-13(2)7-15(6-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3

InChI Key

ZJZHCAXIBSGVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.